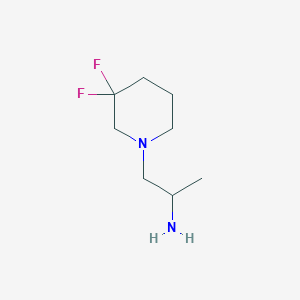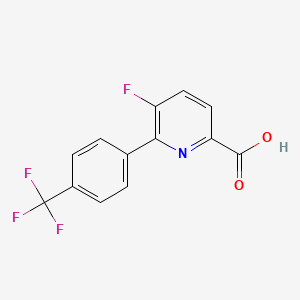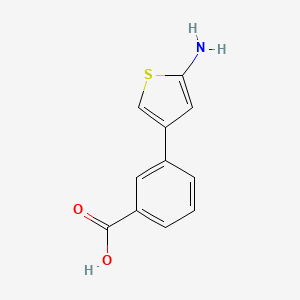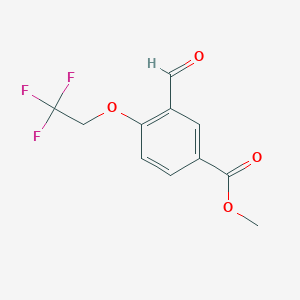![molecular formula C14H15NO B12076704 3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)
3-[(Naphthalen-1-yloxy)methyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Naphthalen-1-yloxy)methyl]azetidine is a chemical compound that features an azetidine ring substituted with a naphthalen-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalen-1-yloxy)methyl]azetidine typically involves the reaction of azetidine with a naphthalen-1-yloxy methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Naphthalen-1-yloxy)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-yloxy azetidine derivatives.
Reduction: Reduction reactions can yield different azetidine derivatives with altered functional groups.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidine compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yloxy azetidine derivatives, while reduction can produce various azetidine derivatives with different functional groups.
Applications De Recherche Scientifique
3-[(Naphthalen-1-yloxy)methyl]azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including neuroprotective effects.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mécanisme D'action
The mechanism by which 3-[(Naphthalen-1-yloxy)methyl]azetidine exerts its effects involves several molecular targets and pathways:
Anti-inflammatory and Antioxidant Effects: The compound upregulates antioxidant enzymes like superoxide dismutase (SOD) and catalase, while downregulating pro-inflammatory mediators.
Neuroprotection: It protects against ischemia/reperfusion injury by inhibiting apoptotic pathways and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(Naphthalen-2-yloxy)methyl]azetidine: Similar structure but with the naphthalen-2-yloxy group.
3-methyl-3-(naphthalen-1-yloxy)azetidine: Features a methyl group on the azetidine ring.
Uniqueness
3-[(Naphthalen-1-yloxy)methyl]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate inflammation and oxidative stress makes it particularly valuable in medicinal research .
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
3-(naphthalen-1-yloxymethyl)azetidine |
InChI |
InChI=1S/C14H15NO/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-11-8-15-9-11/h1-7,11,15H,8-10H2 |
Clé InChI |
YGFPLTQLBZORHN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)COC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-[3,4,5-triacetyloxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12076650.png)
![4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride](/img/structure/B12076655.png)
![4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile](/img/structure/B12076662.png)



![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)
![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)


